

Fedratinib pharmacodynamics STAT phosphorylation inhibition

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Compound Focus: Fedratinib

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Mechanism of Action and Pharmacodynamics

The table below details the core molecular targets and downstream effects of **Fedratinib**.

Target/Aspect	Description	Experimental Evidence & Key Findings
		<p> Primary Target (JAK2) Inhibits wild-type and mutationally activated Janus Kinase 2 (JAK2). [1] [2] • IC50 for JAK2: 3 nM (in cell-free kinase assays). [2] • Selectivity: ~35x more selective for JAK2 over JAK1, and >100x over JAK3 and TYK2. [2] Key Downstream Effect Inhibits phosphorylation of STAT proteins, particularly STAT3 and STAT5. [1] [3] [2] • In cellular models, Fedratinib reduces phosphorylation of STAT3/5. [3] [2] • This inhibition blocks JAK/STAT signaling, leading to reduced cell proliferation and induced apoptosis. [1] Secondary Targets • FLT3: Inhibits Fms-like tyrosine kinase 3. [1] [2] • BRD4: Exhibits off-target inhibitory activity against bromodomain-containing protein 4. [2] The role of FLT3 and BRD4 inhibition in Fedratinib's efficacy in myelofibrosis is an area of ongoing investigation. [2] Cellular Outcome • Inhibition of cell division. • Induction of apoptosis (programmed cell death) in malignant cells. [1] In mouse models of JAK2-driven disease, Fedratinib improved survival and reduced disease features like splenomegaly and fibrosis. [2] </p>

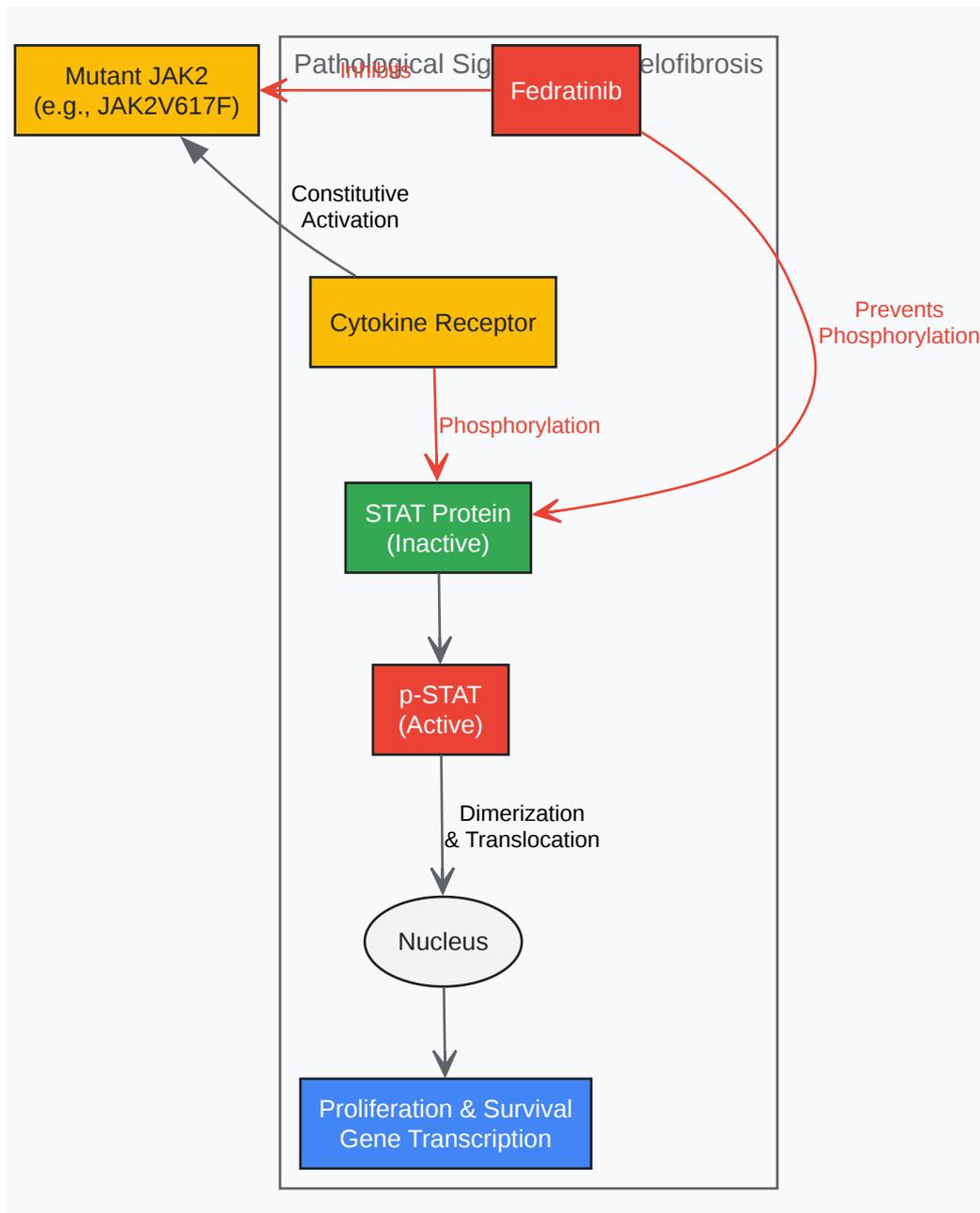
Experimental Evidence and Protocols

Key experimental findings and methodologies from pre-clinical and clinical studies are summarized in the table below.

Study Type / Model	Methodology Summary	Key Results Related to STAT Inhibition
In Vitro Cellular Models	Use of cell lines expressing mutationally active JAK2 or FLT3. [3] [2]	
Fedratinib treatment resulted in:	• Reduced phosphorylation of STAT3 and STAT5. [3] [2] • Inhibition of cell proliferation. • Induction of apoptosis. [3] [2]	
In Vivo Mouse Models	Models of JAK2V617F-driven myeloproliferative neoplasms. [3] [2]	
Fedratinib administration led to:	• Inhibition of STAT3/5 phosphorylation. [3] • Increased survival. • Improvement in MPN-associated symptoms (e.g., reduced splenomegaly). [3] [2]	
Human Stem Cell Model (Osteoblast Differentiation)	• Cell Line: hMSC-TERT (telomerase-immortalized human mesenchymal stem cells). • Induction: Osteoblastic differentiation induced. • Treatment: Fedratinib (3 μ M) applied continuously. [4]	
Fedratinib significantly inhibited osteoblast differentiation, demonstrated by:	• Reduced ALP activity and mineralized matrix formation (Alizarin red staining). [4] • Downregulation of osteoblast-related genes (e.g., RUNX2, COL1A1). • Suppression of JAK2, STAT5, and STAT3 expression (qRT-PCR), confirming target engagement. [4]	

Visualizing the Core Mechanism of Action

The diagram below illustrates how **Fedratinib** targets the JAK-STAT signaling pathway in myelofibrosis.



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This diagram illustrates the core pharmacodynamic action of **Fedratinib**:

- In myelofibrosis, mutant JAK2 leads to **constitutive activation** of the JAK-STAT pathway. [2]
- **Fedratinib** directly inhibits JAK2, preventing the **phosphorylation of STAT** proteins (STAT3/STAT5). [1] [3] [2]
- This inhibition blocks the translocation of active STATs (p-STAT) to the nucleus, thereby reducing the transcription of genes that drive cell proliferation and survival. [1] [2]

Key Considerations for Researchers

- **Beyond JAK2: Fedratinib's** kinome profile includes inhibition of **FLT3** and **BRD4**. [2] The synergistic effect of dual JAK2 and BRD4 inhibition in modulating NF-κB and inflammatory cytokines is a current area of translational research. [2]
- **Clinical Translation:** The inhibition of JAK2-STAT signaling correlates with **reduced splenomegaly and symptom burden** in clinical trials with myelofibrosis patients. [1] [2] The onset of clinical response is typically observed within the first 1-2 months of treatment. [2]

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